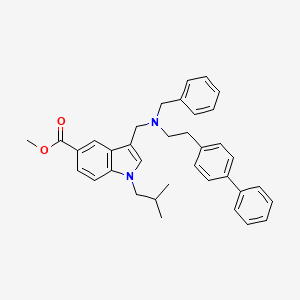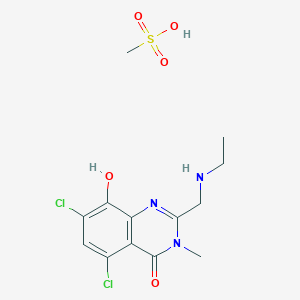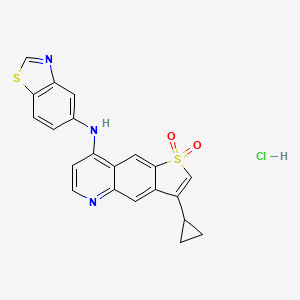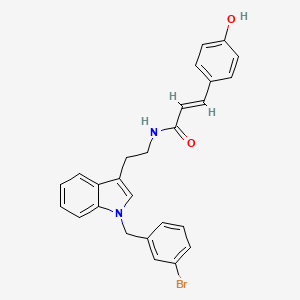
GluN2B-NMDAR antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GluN2B-NMDAR antagonist-1 is a selective antagonist that targets the GluN2B subunit of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit is particularly significant in various neurological disorders, making this compound a promising compound for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GluN2B-NMDAR antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
GluN2B-NMDAR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
GluN2B-NMDAR antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Investigated for its role in synaptic plasticity and neuronal signaling.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.
Industry: Utilized in the development of neuroprotective drugs and other pharmaceutical applications
Wirkmechanismus
GluN2B-NMDAR antagonist-1 exerts its effects by selectively binding to the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, reducing calcium ion influx and preventing excitotoxicity. The molecular targets involved include the receptor’s ligand-binding domain and associated signaling pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifenprodil: Another GluN2B-selective antagonist with similar therapeutic potential.
Ketamine: A non-selective N-methyl-D-aspartate receptor antagonist with broader applications but more side effects.
Phencyclidine: A non-selective antagonist known for its psychoactive effects
Uniqueness
GluN2B-NMDAR antagonist-1 stands out due to its high selectivity for the GluN2B subunit, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for developing targeted treatments for neurological disorders .
Eigenschaften
Molekularformel |
C26H23BrN2O2 |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+ |
InChI-Schlüssel |
CQRLHYONIXGPET-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



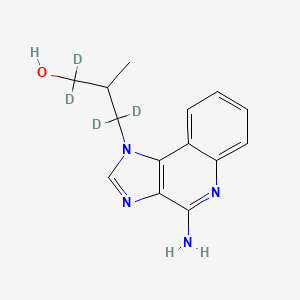
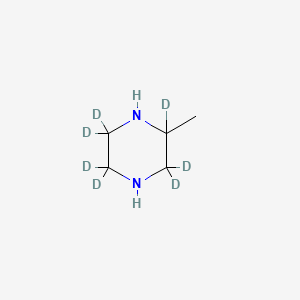

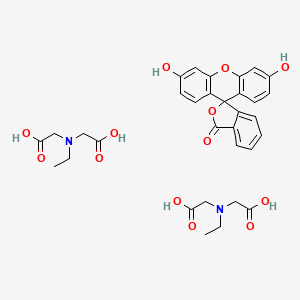

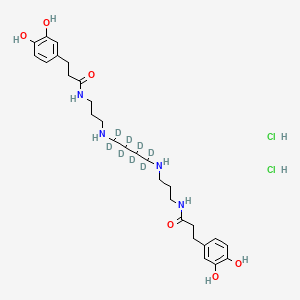
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

